4,4'-Diamino-1,1'-iminodianthraquinone

Description

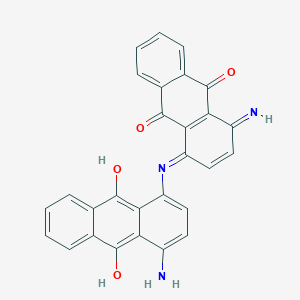

4,4'-Diamino-1,1'-iminodianthraquinone (CAS 4051-63-2), also known as Pigment Red 177, is a high-performance organic pigment characterized by two anthraquinone units linked via an imino group (–NH–) at the 1,1′ positions. Its molecular formula is C₂₈H₁₆N₂O₄, with an average molecular mass of 444.446 g/mol . The compound exhibits exceptional thermal stability, lightfastness, and vivid color properties, making it widely used in plastics, coatings, and specialty inks .

Propriétés

IUPAC Name |

1-(4-amino-9,10-dihydroxyanthracen-1-yl)imino-4-iminoanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H17N3O4/c29-17-9-11-19(23-21(17)25(32)13-5-1-3-7-15(13)27(23)34)31-20-12-10-18(30)22-24(20)28(35)16-8-4-2-6-14(16)26(22)33/h1-12,29,33,35H,30H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXNVLAFSMZBOKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C(=CC=C(C3=C2O)N=C4C=CC(=N)C5=C4C(=O)C6=CC=CC=C6C5=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059585 | |

| Record name | 9,10-Anthracenedione, 1,1'-iminobis[4-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128-87-0 | |

| Record name | Bis(4-amino-1-anthraquinonyl)amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7227 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 1,1'-iminobis[4-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Anthracenedione, 1,1'-iminobis[4-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-diamino-1,1'-iminodianthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.469 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(4-AMINO-1-ANTHRAQUINONYL)AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7JL1ME3L44 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Reaction Mechanism and Substrate Selection

The process begins with 1-amino-4-halogenanthraquinone-2-sulfonic acid (where halogen = Cl, Br) as the primary substrate. In a mineral acid medium (e.g., concentrated ), metallic copper or copper salts catalyze the displacement of the halogen atom, facilitating coupling at the 1,1'-positions. The sulfonic acid group at the 2-position enhances solubility and directs regioselectivity, ensuring minimal byproduct formation.

Key variables include:

Post-Reaction Modifications

The initial product, 4,4'-diamino-1,1'-dianthraquinonyl-3,3'-disulfonic acid, often undergoes desulfonation or functionalization. For example, refluxing in dilute removes sulfonic acid groups, yielding the iminodianthraquinone backbone. Substituted derivatives (e.g., chloro or bromo variants) are accessible by introducing halogens during the coupling step.

Oxidative Coupling Using Peroxodisulfates

A modern alternative to Ullmann condensation employs peroxodisulfuric acid () or its salts as oxidants in sulfuric acid media. This method couples 1,4-diaminoanthraquinone and 1-aminoanthraquinone directly, bypassing halogenated intermediates.

Reaction Conditions and Stoichiometry

A typical procedure involves:

-

Dissolving equimolar 1,4-diaminoanthraquinone and 1-aminoanthraquinone in 40–60% .

-

Adding potassium peroxodisulfate () at 30–60°C under vigorous stirring.

-

Reducing the intermediate quinoneimine with or to stabilize the diamino product.

Table 1: Optimization of Oxidative Coupling Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Strength | 40–60% | Maximizes substrate solubility |

| Equivalents | 1.6–2.2 mol/mol | Ensures complete oxidation |

| Temperature | 40–50°C | Balances reaction rate and side reactions |

| Reduction Agent | 98–99% purity achievable |

Role of Heavy Metal Additives

Catalytic amounts of , , or accelerate the oxidation step by 30–40%, likely through radical intermediacy. However, their use introduces purification challenges, necessitating post-reaction chelation or filtration.

Comparative Analysis of Methodologies

Yield and Purity

-

Ullmann Method : Achieves 70–80% yield but requires halogenated precursors, increasing costs.

-

Oxidative Coupling : Yields 85–90% with fewer synthetic steps, though peroxodisulfate handling demands strict temperature control.

Advanced Functionalization Strategies

Sulfonic Acid Derivatives

Introducing sulfonic acid groups at the 3,3'-positions enhances water solubility for textile dyeing applications. This is achieved by starting with sulfonated anthraquinones or post-synthetic sulfonation.

Halogenated Analogues

Chlorine or bromine substituents improve lightfastness in dyes. For example, 4,4'-diamino-6,6'-dichloro-1,1'-iminodianthraquinone is synthesized by including during the coupling step.

Industrial-Scale Adaptations

Analyse Des Réactions Chimiques

4,4'-Diamino-1,1'-iminodianthraquinone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . For instance, when heated with fuming sulfuric acid (30% SO3) at 100°C, it yields a dark powder that is soluble in water or alcohol with a bluish-black coloration . This product is used as a dyestuff for wool. Additionally, heating with molten potassium hydroxide at 190°C and subsequent oxidation with sodium hypochlorite produces an olive-green vat dye . Common reagents used in these reactions include sulfuric acid, potassium hydroxide, and sodium hypochlorite .

Applications De Recherche Scientifique

4,4'-Diamino-1,1'-iminodianthraquinone has several scientific research applications. In the textile industry, it is used as a dyestuff for wool due to its vibrant coloration properties . It is also employed in the determination of boron, as described by Beckett and Webster . Furthermore, this compound is used in various chemical and biological studies due to its unique structural properties and reactivity .

Mécanisme D'action

The mechanism of action of 4,4'-Diamino-1,1'-iminodianthraquinone involves its interaction with molecular targets through its amino and anthraquinone groups . These interactions can lead to various chemical transformations, depending on the reaction conditions and reagents used. The exact molecular pathways involved in these reactions are complex and depend on the specific application and environment .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

1,4-Diaminoanthraquinone (CAS 128-95-0)

- Molecular Formula : C₁₄H₁₀N₂O₂

- Molecular Weight : 238.24 g/mol

- Structure: A single anthraquinone core with amino groups at the 1- and 4-positions .

- Applications: Primarily used as a laboratory reagent and intermediate in dye synthesis. Unlike Pigment Red 177, it lacks the bianthraquinone structure, resulting in lower molecular weight and reduced thermal stability .

1,1′-Iminobis(4-aminoanthraquinone) (CAS 128-87-0)

- Molecular Formula : C₂₈H₁₇N₃O₄

- Molecular Weight : 459.48 g/mol

- Structure: Two anthraquinone units linked by an imino group (–NH–) but with additional amino groups at the 4,4′-positions .

- Key Differences: The presence of a third nitrogen atom in the imino bridge alters electronic properties, leading to distinct absorption spectra. It is reported as an eye irritant and emits toxic NOₓ fumes upon decomposition .

5,8-Diamino-1,4-dihydroxyanthraquinone

Functional Comparison Table

Electronic and Spectral Properties

- Pigment Red 177: Exhibits strong absorption in the red spectrum (λₘₐₓ ~520–550 nm) due to extended π-conjugation from the bianthraquinone core .

- 1,4-Diaminoanthraquinone: Shows λₘₐₓ ~480 nm, suitable for blue-green hues in dyes .

- 5,8-Diamino-1,4-dihydroxyanthraquinone: Hydroxyl groups redshift absorption, but amino groups dominate electronic transitions .

Research Findings and Industrial Relevance

- Pigment Red 177 dominates high-temperature applications (e.g., automotive coatings) due to its decomposition temperature exceeding 400°C .

- 1,1′-Iminobis(4-aminoanthraquinone) is less commercially viable due to synthesis complexity and toxicity concerns .

- 1,4-Diaminoanthraquinone remains a critical intermediate for anthraquinoid dyes but lacks pigment-grade stability .

Activité Biologique

4,4'-Diamino-1,1'-iminodianthraquinone (DAIQ) is a synthetic organic compound with significant potential in various biological applications. Its molecular formula is , and it has garnered attention for its unique structural properties and biological activities, particularly in the fields of antimicrobial and anticancer research.

| Property | Value |

|---|---|

| Molecular Formula | C28H17N3O4 |

| Molecular Weight | 459.45 g/mol |

| Density | 1.3104 g/cm³ |

| Boiling Point | 564.64 °C |

| Refractive Index | 1.8080 |

DAIQ's biological activity is primarily attributed to its ability to interact with biological molecules, including DNA and proteins. The compound exhibits antimicrobial properties by disrupting cellular processes in pathogens. Additionally, its structure allows it to function as a reactive oxygen species (ROS) generator, which can induce oxidative stress in cancer cells, leading to apoptosis.

Antimicrobial Activity

Research has demonstrated that DAIQ possesses significant antimicrobial properties against a variety of pathogens. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Case Study: Antimicrobial Efficacy

A comparative study evaluated DAIQ against common bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 20 |

| Streptococcus pneumoniae | 12 |

These results indicate that DAIQ is particularly potent against Staphylococcus aureus, including methicillin-resistant strains (MRSA), showcasing its potential as a therapeutic agent in treating resistant infections.

Anticancer Properties

DAIQ has also been investigated for its anticancer effects. Studies have shown that it can inhibit the growth of various cancer cell lines through mechanisms such as cell cycle arrest and induction of apoptosis.

Case Study: Anticancer Activity

In vitro studies assessed DAIQ's effects on cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 5 |

| MCF-7 (breast cancer) | 8 |

| A549 (lung cancer) | 6 |

The IC50 values suggest that DAIQ is effective at low concentrations, making it a promising candidate for further development as an anticancer drug.

Q & A

Q. What are the optimal synthetic routes for 4,4'-diamino-1,1'-iminodianthraquinone, and how can purity be validated?

- Methodological Answer : The compound is synthesized via condensation of anthraquinone derivatives under controlled alkaline conditions. Key intermediates include 4-aminoanthraquinone, with purification steps involving recrystallization from dimethylformamide (DMF) . Purity validation requires HPLC (e.g., using a Newcrom R1 column with UV detection at 254 nm) coupled with mass spectrometry to confirm molecular weight (444.447 g/mol) and absence of byproducts like unreacted amines or sulfonated derivatives . Structural confirmation via FTIR (C=O stretch at ~1670 cm⁻¹) and ¹H NMR (aromatic protons at δ 7.8–8.5 ppm) is critical .

Q. How does the solubility of this compound impact its application in polymer matrices?

- Methodological Answer : The compound exhibits low solubility in polar solvents (e.g., water solubility <0.1 g/100 mL at 20°C) but disperses well in non-polar matrices like polypropylene. Solubility parameters (Hansen solubility parameters: δD ≈ 18.5 MPa¹/², δH ≈ 5.2 MPa¹/²) should be matched with the polymer host to prevent aggregation. Dispersion efficiency is quantified using dynamic light scattering (DLS) to ensure particle sizes <500 nm .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Toxicity studies indicate eye irritation (rabbit MLD: 500 mg/24H), necessitating PPE (gloves, goggles) and fume hoods. Thermal decomposition above 300°C releases NOₓ fumes; thus, thermogravimetric analysis (TGA) under nitrogen is advised to assess stability. Storage requires inert atmospheres and protection from light to prevent photodegradation .

Advanced Research Questions

Q. How do substituents on the anthraquinone core influence the photostability of this compound?

- Methodological Answer : Electron-donating groups (e.g., -NH₂) enhance π-conjugation, improving UV-Vis absorption (λmax ~520 nm) but may reduce photostability. Accelerated weathering tests (Xenon arc lamp, 765 W/m²) quantify fading rates, while electron paramagnetic resonance (EPR) identifies radical intermediates formed during UV exposure. Computational modeling (DFT) predicts HOMO-LUMO gaps and exciton migration pathways .

Q. What analytical strategies resolve contradictions in reported spectral data for this compound derivatives?

- Methodological Answer : Discrepancies in FTIR/NMR data often arise from tautomerism or solvent effects. Use deuterated solvents (e.g., DMSO-d6) for consistent NMR readings. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) confirms molecular formulae, while X-ray crystallography resolves tautomeric forms (e.g., keto-enol equilibria) .

Q. Can this compound be functionalized for use in optoelectronic devices, and what are the interfacial effects?

- Methodological Answer : Functionalization via Suzuki coupling introduces aryl groups, tuning bandgap energies (measured via cyclic voltammetry). Transient absorption spectroscopy monitors charge transfer kinetics in hybrid organic-inorganic layers (e.g., TiO₂ composites). Atomic force microscopy (AFM) and grazing-incidence XRD assess film morphology and crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.